molecular formula C19H17F3N2O5 B11424767 3-(2,5-dimethoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(2,5-dimethoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11424767
M. Wt: 410.3 g/mol
InChI Key: CICZRURQHNWDFE-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound that features both methoxy and trifluoromethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include trifluoromethoxyphenylboronic acids and dimethoxyphenyl derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as catalytic processes and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the oxazole ring can produce dihydro derivatives .

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The oxazole ring may participate in hydrogen bonding and other interactions with target proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dimethoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to the combination of its trifluoromethoxy and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development .

Properties

Molecular Formula

C19H17F3N2O5

Molecular Weight

410.3 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C19H17F3N2O5/c1-26-13-7-8-16(27-2)14(9-13)15-10-17(29-24-15)18(25)23-11-3-5-12(6-4-11)28-19(20,21)22/h3-9,17H,10H2,1-2H3,(H,23,25)

InChI Key

CICZRURQHNWDFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NOC(C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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